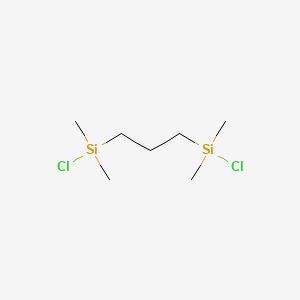

1,3-Bis(chlorodimethylsilyl)propane

描述

Historical Context and Evolution of Bis(chlorodimethylsilyl)alkane Chemistry

The study of organosilicon compounds dates back to the 19th century, but it was in the mid-20th century that the field saw significant expansion, driven by the need for new materials with enhanced thermal stability and unique properties. The synthesis of bis(chlorodimethylsilyl)alkanes was a logical progression from the study of simpler chlorosilanes. Early research focused on the synthesis and reactivity of these compounds, recognizing their potential as monomers for the production of silicon-containing polymers. While specific early historical accounts for 1,3-bis(chlorodimethylsilyl)propane are not extensively documented in readily available literature, the synthesis of related compounds like bis(chlorodimethylsilyl)methane has been described in earlier research, laying the groundwork for the synthesis of longer-chain analogues. chemicalbook.com The evolution of this area of chemistry has been driven by the pursuit of new polymeric materials and the desire to create well-defined molecular architectures.

Significance of this compound in Modern Synthetic Chemistry and Materials Science

The significance of this compound in contemporary science stems from its role as a versatile building block. In synthetic chemistry, it is employed in the construction of more complex molecules. For instance, it can be reacted with various nucleophiles, such as organolithium reagents, to form new carbon-silicon bonds, as demonstrated in the synthesis of α,ω-bis-[(1,8-dichloroanthracen-10-yl)dimethylsilyl]alkanes. chemicalbook.com

In materials science, its applications are widespread. It serves as a crucial precursor for the synthesis of polysiloxanes and other silicon-containing polymers. cymitquimica.com The hydrolysis of the chlorosilyl groups leads to the formation of silanols, which can then undergo condensation to form polysiloxane chains. The propane (B168953) linker imparts a degree of flexibility to the resulting polymer backbone. Furthermore, it is utilized as a crosslinking agent to modify the properties of existing polymers, enhancing their mechanical strength and thermal stability. acs.org

A particularly important application is in surface modification. By reacting with hydroxyl groups on the surface of materials like glass or metal oxides, this compound can create a durable, hydrophobic coating. cymitquimica.com This property is exploited in creating anti-fouling surfaces that resist the adhesion of biological materials, a critical need in marine applications and biomedical devices. localpharmaguide.comnih.govsigmaaldrich.com

Scope and Research Trajectories for this compound

Current and future research involving this compound is focused on several promising areas. One major trajectory is the development of advanced materials with precisely controlled architectures. This includes its use as a building block for dendrimers and other hyperbranched polymers, which have potential applications in drug delivery and catalysis. nih.govmdpi.com

The creation of novel hybrid organic-inorganic materials is another active area of research. By incorporating this compound into polymer matrices or as a surface modifier on inorganic substrates, researchers can develop materials with unique combinations of properties, such as enhanced thermal stability, improved mechanical performance, and tailored surface characteristics.

Furthermore, the exploration of its reactivity in new catalytic systems and its use in the synthesis of novel organosilicon compounds with unique electronic or optical properties continue to be of interest. The flexibility of the propane linker and the reactivity of the silyl (B83357) chloride groups suggest that this compound will remain a valuable tool for chemists and materials scientists for the foreseeable future.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2295-06-9 | cymitquimica.com |

| Molecular Formula | C7H18Cl2Si2 | cymitquimica.com |

| Molecular Weight | 229.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 94 °C at 19 mmHg | chemicalbook.com |

| Density | 1.024 g/cm³ | |

| Refractive Index | 1.4647 | chemicalbook.com |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | amazonaws.com |

Spectroscopic Data of this compound

Structure

3D Structure

属性

IUPAC Name |

chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYPEWPGZBASNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503576 | |

| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-06-9 | |

| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,3 Bis Chlorodimethylsilyl Propane

Fundamental Reaction Pathways Involving the Si-Cl Bond in 1,3-Bis(chlorodimethylsilyl)propane

The Si-Cl bond is the most reactive site in the molecule, readily participating in substitution and hydrolysis reactions.

The silicon centers in this compound are electrophilic and readily undergo nucleophilic substitution. This reaction involves the attack of a nucleophile (Nu⁻) on the silicon atom, leading to the displacement of the chloride ion, which is a good leaving group. The general mechanism is analogous to the SN2 reaction at a carbon center, where the nucleophile approaches the silicon atom from the side opposite to the leaving group. chemguide.co.uk

The reaction can be represented as: R-Si(CH₃)₂-Cl + Nu⁻ → R-Si(CH₃)₂-Nu + Cl⁻ (where R is -CH₂CH₂CH₂Si(CH₃)₂Cl or a growing polymer chain)

Due to the presence of two Si-Cl bonds, the reaction can occur sequentially at both ends of the molecule. This bifunctionality allows this compound to act as a linker or cross-linking agent, reacting with two nucleophilic sites to form larger molecules or bridged structures. The specific products depend on the nature of the nucleophile and the stoichiometry of the reaction. For instance, reaction with a primary amine can lead to the formation of aminosilanes. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product Type |

|---|---|

| R'O⁻ (Alkoxide) | Alkoxysilane |

| R'₂N⁻ (Amide) | Aminosilane |

| R'S⁻ (Thiolate) | Thioalkoxysilane |

| R'MgX (Grignard) | Alkyl/Aryl silane (B1218182) |

Like most chlorosilanes, this compound is highly sensitive to moisture. The Si-Cl bonds are readily hydrolyzed by water to form silanols (Si-OH). This reaction is typically rapid and exothermic. The initial hydrolysis at one end of the molecule yields a silanol-functionalized intermediate.

Cl-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂-Cl + H₂O → HO-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂-Cl + HCl

This intermediate is unstable and can undergo further reactions. If sufficient water is present, the second Si-Cl group will also hydrolyze to form the corresponding disilanol:

HO-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂-Cl + H₂O → HO-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂-OH + HCl

These silanol (B1196071) intermediates are prone to self-condensation reactions, where two silanol groups react to form a siloxane bridge (Si-O-Si) and eliminate a molecule of water. This condensation can occur either intramolecularly to form a cyclic siloxane or intermolecularly to form linear or cross-linked polymers. The formation of a stable six-membered ring, 1,1,3,3-tetramethyl-1,3-disilacyclohexane, via intramolecular condensation is a likely pathway, though intermolecular polymerization is also common. researchgate.net

Silylation Chemistry Facilitated by this compound

Silylation is the process of introducing a silyl (B83357) group into a molecule, a common strategy in organic synthesis.

This compound can be used as a bifunctional silylating agent. The mechanism involves the nucleophilic attack by a functional group containing an active hydrogen, such as an alcohol (-OH), amine (-NH), or thiol (-SH), on the electrophilic silicon atom. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

For example, with an alcohol (R'-OH): Cl-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂-Cl + 2 R'-OH + 2 Base → R'-O-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂-O-R' + 2 [Base-H]⁺Cl⁻

This bifunctionality allows the compound to link two separate molecules together.

In organic synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting in subsequent steps. wikipedia.orgorganic-chemistry.org Silyl ethers are common protecting groups for alcohols due to their ease of formation and selective removal. uchicago.edu

While specific literature on this compound as a protecting group is sparse, its application can be conceptually extended from its well-studied analog, 1,2-bis(chlorodimethylsilyl)ethane (B1585126). cymitquimica.com This class of reagents is ideal for the protection of 1,2- and 1,3-diols. The reaction of this compound with a 1,3-diol, for instance, would proceed via nucleophilic substitution at both silicon centers to form a stable cyclic silyl ether. This creates a nine-membered ring structure that protects the two hydroxyl groups simultaneously.

The formation of this cyclic derivative effectively masks the reactivity of the diol. The silyl protecting group is stable under a variety of non-acidic and non-fluoride conditions but can be readily removed when desired, typically using fluoride (B91410) ion sources (like TBAF) or acidic conditions, to regenerate the diol. harvard.edu

Table 2: Conceptual Protection of a Diol

| Reactant | Reagent | Product (Protected Diol) |

|---|

Formation of Cyclic Derivatives and Bridged Systems from this compound

The ability of this compound to react at both ends makes it a valuable precursor for the synthesis of cyclic and bridged compounds. When reacted with a dinucleophile, the propane (B168953) bridge enforces a specific geometry on the resulting macrocycle.

For example, reaction with a dianion like 1,1'-dilithioferrocene can lead to the formation of bridged ferrocenophane structures. Similarly, reaction with dinucleophiles such as diols, diamines, or dithiols can produce a variety of heterocyclic systems. The reaction with 1,3-propanedithiolate would be expected to form a nine-membered ring containing two silicon, two sulfur, and five carbon atoms. The flexibility of the propane chain allows for the formation of relatively strain-free medium-sized rings. d-nb.info

These cyclization reactions are powerful methods for creating complex molecular architectures, where the 1,3-bis(silyl)propane unit acts as a rigid or semi-rigid linker. researchgate.netresearchgate.net The synthesis of cyclotetrasiloxanes by reacting dichlorodiorganosilanes with disodiumoxy-siloxane precursors demonstrates a related strategy for forming cyclic silicon-based structures. nih.govnih.gov

Synthesis of Cyclic Silylselenides from this compound

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of heterocyclic organosilicon compounds. Through intramolecular cyclization, it can form six-membered rings. The synthesis of cyclic silylselenides can be achieved by reacting this compound with a suitable selenium nucleophile, such as an alkali metal selenide (B1212193) like sodium selenide (Na₂Se).

In this proposed reaction, the selenide anion (Se²⁻) acts as the nucleophile, sequentially displacing the two chloride leaving groups on the silicon atoms. The three-carbon propane chain provides the necessary flexibility for the molecule to adopt a conformation that allows the second silyl group to be in proximity for the ring-closing step. This results in the formation of a saturated six-membered heterocycle containing two silicon atoms and one selenium atom, specifically 1,1,3,3-tetramethyl-1,3-disila-2-selenacyclohexane, with sodium chloride as the byproduct.

Table 1: Proposed Synthesis of 1,1,3,3-tetramethyl-1,3-disila-2-selenacyclohexane

| Reactant | Reagent | Product | Byproduct |

|---|---|---|---|

| This compound | Sodium Selenide (Na₂Se) | 1,1,3,3-tetramethyl-1,3-disila-2-selenacyclohexane | Sodium Chloride (NaCl) |

Reactivity Towards Bis(trimethylsilyl) peroxide

Bis(trimethylsilyl) peroxide, (CH₃)₃SiOOSi(CH₃)₃ (BTMSPO), is an aprotic analogue of hydrogen peroxide used for specific organic oxidations. spectrumchemical.comwikipedia.org Its reaction with chlorosilanes involves nucleophilic attack by the peroxide oxygen onto the electrophilic silicon center. libretexts.org

When this compound reacts with BTMSPO, a nucleophilic substitution is expected. The peroxide oxygen attacks one of the silicon atoms, displacing a chloride ion. This can proceed in two main ways:

Intramolecular Cyclization: If one equivalent of BTMSPO reacts with one equivalent of this compound, an intermediate may form which can then cyclize. This would result in a seven-membered ring containing two silicon atoms and two oxygen atoms, namely 1,1,3,3-tetramethyl-1,3-disila-2,7-dioxacycloheptane, along with two molecules of trimethylchlorosilane.

Polymerization: If the reaction conditions favor intermolecular reactions (e.g., higher concentrations), a polymerization will occur. The peroxide will act as a bridging ligand between different this compound molecules, leading to the formation of a linear polysiloxane with a repeating unit of -[O-O-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂]-.

The reaction's outcome is highly dependent on the stoichiometry and reaction conditions, such as concentration and temperature.

Table 2: Potential Products from the Reaction of this compound with BTMSPO

| Reactants | Reaction Type | Potential Major Product | Byproduct |

|---|---|---|---|

| This compound + Bis(trimethylsilyl) peroxide | Intramolecular Cyclization | 1,1,3,3-tetramethyl-1,3-disila-2,7-dioxacycloheptane | Trimethylchlorosilane |

| This compound + Bis(trimethylsilyl) peroxide | Intermolecular Polymerization | Poly(1,3-bis(dimethylsilyl)propane peroxide) | Trimethylchlorosilane |

Electrophilic Character of Silicon in this compound Derived Compounds (Conceptual Extension from Ethane (B1197151) Analog)

The silicon atom in chlorosilanes possesses a significant electrophilic character. noaa.govwikipedia.org This is due to the large electronegativity difference between silicon and chlorine, which polarizes the Si-Cl bond, leaving the silicon atom with a partial positive charge and thus susceptible to attack by nucleophiles. libretexts.orgpcc.eu This fundamental property is the cornerstone of the reactivity of this compound.

A direct conceptual parallel can be drawn from its well-studied ethane analog, 1,2-bis(chlorodimethylsilyl)ethane. This compound is widely used as a protecting reagent for primary amines. alfa-chemistry.com It reacts with primary amines to form a stable, five-membered cyclic disilazane, known as a Stabase adduct. gelest.comcymitquimica.com This reaction is a classic example of nucleophilic substitution, where the amine's nitrogen atom attacks the electrophilic silicon centers, displacing both chlorine atoms to form a heterocyclic ring. gelest.com

Similarly, the two silicon centers in this compound exhibit strong electrophilic character. The three-carbon propane bridge allows for the formation of stable six-membered ring systems when reacted with difunctional nucleophiles. The general reactivity of chlorosilanes with water or moisture to produce siloxanes and hydrochloric acid is further testament to this electrophilicity. libretexts.orgnoaa.govwikipedia.org The ability of Lewis bases to coordinate to silicon centers in certain silane complexes further underscores the high electrophilicity at silicon. nih.gov This inherent electrophilic nature makes this compound and its derivatives valuable bifunctional building blocks in organosilicon synthesis, enabling the construction of complex cyclic and polymeric architectures.

Polymerization and Oligomerization Chemistry of 1,3 Bis Chlorodimethylsilyl Propane

Homopolymerization of 1,3-Bis(chlorodimethylsilyl)propane

Homopolymerization of this compound involves the reaction of both chlorodimethylsilyl groups to form a polymer chain in which the repeating unit is derived from the monomer itself. The primary methods to achieve this are through hydrolytic and non-hydrolytic condensation reactions.

Controlled Hydrolysis and Condensation for Polysiloxane Formation

The most direct route to forming a polysiloxane from this compound is through controlled hydrolysis and subsequent condensation. This process hinges on the high reactivity of the Si-Cl bond with water. The reaction proceeds in two main stages:

Hydrolysis: The chlorodimethylsilyl groups rapidly react with water to form silanol (B1196071) intermediates (Si-OH) and hydrochloric acid (HCl) as a byproduct.

Condensation: The resulting silanol groups are unstable and readily undergo condensation with either another silanol group (releasing water) or a remaining chlorosilyl group (releasing HCl) to form stable siloxane (Si-O-Si) linkages.

The bifunctionality of the monomer allows for the formation of long, linear polymer chains with repeating [-(CH₃)₂Si-(CH₂)₃-(CH₃)₂Si-O-] units. However, the reaction conditions must be carefully controlled to favor linear polymer growth and minimize the formation of cyclic oligomers, which is a common side reaction in the polycondensation of bifunctional silane (B1218182) monomers. The stoichiometry of water is a critical parameter; an excess of water can lead to the formation of low molecular weight cyclic species. The final properties of the resulting polysiloxane, such as molecular weight and viscosity, are highly dependent on the reaction conditions, including temperature, solvent, and the rate of addition of water.

| Parameter | Effect on Polymerization |

| Water Stoichiometry | Controls the extent of hydrolysis and can influence the balance between linear polymer formation and cyclization. |

| Temperature | Affects the rates of both hydrolysis and condensation reactions. |

| Solvent | Can influence the solubility of the monomer and the growing polymer chains, as well as the reaction kinetics. |

| pH | The presence of HCl as a byproduct can catalyze the condensation reaction. |

Non-Hydrolytic Polymerization Routes for this compound (e.g., Ferric Chloride Catalyzed Condensation)

While less common for this specific monomer, non-hydrolytic routes offer an alternative for the formation of polysiloxanes without the involvement of water. One such conceptual approach is the use of a catalyst like ferric chloride (FeCl₃). In this type of reaction, the catalyst can facilitate the condensation of chlorosilanes to form siloxane bonds.

The proposed mechanism involves the activation of the Si-Cl bond by the Lewis acidic ferric chloride, making the silicon atom more susceptible to nucleophilic attack by another monomer unit. This process would lead to the elimination of a volatile chlorosilane, such as dichlorodimethylsilane, and the formation of a siloxane linkage. While this method has been explored for other chlorosilanes, its application to this compound is not widely documented in scientific literature. The potential advantage of such a route would be the avoidance of water and the associated HCl byproduct, which can be corrosive and lead to side reactions.

Copolymerization Strategies Involving this compound

The reactivity of this compound makes it a valuable comonomer in the synthesis of a variety of functional polymers and hybrid materials. Its ability to connect different polymer chains or to be incorporated into inorganic networks allows for the tailoring of material properties.

Copolymerization with Tetraethoxysilane (TEOS) for Hybrid Material Formation

This compound can be copolymerized with tetraethoxysilane (TEOS) through a sol-gel process to create organic-inorganic hybrid materials. In this process, both the chlorosilyl groups of the propane-bridged silane and the ethoxy groups of TEOS undergo hydrolysis and co-condensation.

The hydrolysis of TEOS is typically catalyzed by an acid or a base and results in the formation of silanol groups (Si-OH) and ethanol. These silanols can then co-condense with the hydrolyzed form of this compound. The incorporation of the flexible propane-dimethylsilyl units into the rigid silica (B1680970) network derived from TEOS can significantly modify the properties of the final material. The organic component can impart increased flexibility, toughness, and hydrophobicity to the otherwise brittle silica matrix. The ratio of the two precursors is a key factor in determining the final properties of the hybrid material.

| Precursor Ratio (Monomer:TEOS) | Expected Material Properties |

| High Monomer Content | Increased flexibility, lower modulus, higher hydrophobicity. |

| Low Monomer Content | Higher rigidity, higher modulus, more silica-like character. |

Anionic Copolymerization in the Synthesis of Functional Polymers (Conceptual Extension from Related Silanes)

This compound is particularly useful as a linking agent in anionic polymerization to create well-defined block copolymers. This strategy is based on the "living" nature of certain anionic polymerizations, where the propagating chain ends remain active until intentionally terminated.

Synthesis of Carborane-Siloxane Elastomers Utilizing this compound Derivatives

While direct utilization of this compound in carborane-siloxane elastomers is not extensively reported, its derivatives can be conceptually employed in their synthesis. Carborane-siloxane polymers are known for their exceptional thermal and oxidative stability.

In a hypothetical synthetic scheme, this compound could first be reacted with a carborane-containing diol to form a new monomer with a carborane unit at its center and reactive chlorodimethylsilyl groups at its ends. This new, larger monomer could then undergo hydrolytic polycondensation, similar to the homopolymerization described in section 4.1.1, to yield a carborane-siloxane polymer. The incorporation of the bulky, thermally stable carborane cages into the polysiloxane backbone would be expected to enhance the thermal stability and char yield of the resulting elastomer. The properties of the final elastomer would be influenced by the length of the siloxane chains between the carborane units, which could be controlled by the choice of the bis(silyl)alkane precursor.

Mechanism and Kinetics of Polymerization Processes

The polymerization of this compound predominantly proceeds via the synthesis of the cyclic monomer, 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552) (TMDSCB), followed by its ring-opening polymerization. This process can be initiated through various mechanisms, including photocatalysis, anionic initiation, and transition-metal catalysis.

A notable method for the ROP of TMDSCB involves photocatalysis using platinum(II) acetylacetonate (B107027) (Pt(acac)2) as the photocatalyst. acs.org This process is highly efficient, leading to excellent conversion rates and the formation of high molecular weight polymers in the absence of oxygen. acs.org Inhibition experiments have suggested the involvement of both homogeneous and heterogeneous catalytic species in the polymerization process. acs.org A proposed tentative mechanism involves the formation of colloidal platinum, which acts as the heterogeneous catalyst. acs.org The reaction is initiated by the irradiation of the mixture at 350 nm, and in the absence of oxygen, the polymerization can proceed to near completion within 15 minutes, yielding a linear polymer with a high weight-average molecular weight (Mw) of approximately 10^5 g/mol . acs.org

Transition metal complexes, particularly those of platinum, are also effective catalysts for the ROP of 1,3-disilacyclobutanes at lower temperatures compared to thermally induced polymerization. acs.org The mechanism is believed to involve the coordination of the transition metal to the strained ring, facilitating its opening and subsequent polymerization.

The direct polycondensation of this compound with a suitable comonomer, such as a diol or water, represents another potential route to polymer synthesis. This method would involve the nucleophilic substitution of the chlorine atoms, leading to the formation of siloxane or other linkages in the polymer backbone. However, detailed studies on the mechanism and kinetics of this specific polycondensation reaction were not prominent in the conducted research.

Structure-Property Relationships in Polymers Derived from this compound

The properties of polymers derived from this compound, primarily poly(1,1,3,3-tetramethyl-1,3-disilapropane), are intrinsically linked to their molecular architecture, including molecular weight, molecular weight distribution, and the presence of any branching or cross-linking.

Thermal Properties: The thermal stability of polysilacarbosilanes is a key characteristic. The glass transition temperature (Tg) of these polymers, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is influenced by the molecular weight of the polymer. Generally, the Tg increases with increasing molecular weight until it reaches a plateau at high molecular weights. For thin, freely-standing polystyrene films, a significant reduction in Tg has been observed with decreasing film thickness, a phenomenon that is also dependent on molecular weight. aps.org While specific data for poly(1,1,3,3-tetramethyl-1,3-disilapropane) is not detailed in the search results, similar trends can be anticipated.

Mechanical Properties: The mechanical properties of polymers, such as tensile strength and elongation at break, are also heavily dependent on molecular weight. Higher molecular weight polymers generally exhibit improved mechanical properties up to a certain point. For instance, high molecular weight copolymers of 1,3-trimethylene carbonate and D,L-lactide show significantly improved mechanical performance compared to their lower molecular weight counterparts. nih.gov The resulting polymers can range from rubbers to stiff materials depending on the comonomer content. nih.gov Similarly, the mechanical properties of poly(1,1,3,3-tetramethyl-1,3-disilapropane) are expected to be tunable by controlling the molecular weight and by the potential incorporation of comonomers to form block copolymers. The synthesis of block copolymers containing polysiloxane segments can lead to materials with a range of properties, from thermoplastic elastomers to toughened plastics.

The table below summarizes the general relationship between molecular weight and key polymer properties, which is applicable to polymers derived from this compound.

| Property | Relationship with Increasing Molecular Weight |

| Glass Transition Temperature (Tg) | Increases and then plateaus |

| Tensile Strength | Generally increases |

| Elongation at Break | Can increase or decrease depending on the polymer |

| Melt Viscosity | Increases significantly |

Solubility and Other Properties: The solubility of polymers is also influenced by their molecular weight, with lower molecular weight polymers generally being more soluble. The incorporation of flexible segments, such as the propane (B168953) linkage in the monomer unit of this compound, can enhance the solubility of the resulting polymers in organic solvents.

Advanced Materials Science Applications of 1,3 Bis Chlorodimethylsilyl Propane Derivatives

Precursor in the Synthesis of Hybrid Organic-Inorganic Materials

1,3-Bis(chlorodimethylsilyl)propane serves as a crucial precursor in the development of hybrid organic-inorganic materials, which combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, rigidity). The two chlorodimethylsilyl groups at either end of the propane (B168953) chain are highly reactive, particularly towards nucleophiles like water, alcohols, and amines. This reactivity allows the molecule to be incorporated into larger polymer networks.

The synthesis of these hybrid materials often involves hydrolysis and polycondensation reactions. When this compound reacts with water, the chlorosilyl groups hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanol groups are unstable and readily condense with each other or with other silanols to form stable siloxane (Si-O-Si) bonds, creating a polysiloxane backbone. By co-condensing with other organosilanes or organic diols, the properties of the final material can be precisely controlled. This process allows for the creation of materials that bridge the gap between purely organic and inorganic substances. nbinno.com

Research has shown that the incorporation of such flexible siloxane linkers can significantly influence the final properties of the hybrid material. For instance, in polyimide-siloxane (PIS) copolymers, the inclusion of siloxane segments can enhance solubility in organic solvents and improve flexibility. researchgate.net The length and nature of the organic spacer, in this case, propane, also play a critical role in determining the mechanical properties of the resulting polymer network. nbinno.com

Table 1: Examples of Hybrid Material Synthesis Using Silane (B1218182) Precursors

| Precursor(s) | Reactant(s) | Resulting Hybrid Material Class | Key Properties |

|---|---|---|---|

| 1,3-Bis(aminopropyl)tetradimethylsiloxane, Naphthalene-1,4,5,8-tetracarboxylic dianhydride, 4,4-oxydianiline | Polycondensation | Poly(imide siloxane) (PIS) | High solubility, thermal stability |

| This compound | Water (Hydrolysis/Condensation) | Polysiloxane | Flexibility, thermal stability |

Role in the Development of Reactive Silicones for Coatings, Membranes, and Adhesives

In the field of polymer science, this compound is a key component in formulating reactive silicones. gelest.com It primarily functions as a crosslinking agent, transforming liquid or semi-solid silicone prepolymers into robust, elastic solids. nbinno.com This transformation is essential for the performance of silicone-based coatings, membranes, and adhesives.

The crosslinking process involves the reaction of the chlorodimethylsilyl groups with silanol-terminated silicone chains (e.g., silanol-terminated polydimethylsiloxane). nbinno.com This reaction forms strong covalent siloxane bonds that link individual polymer chains together, creating a three-dimensional network. The density of this network, which can be controlled by the amount of crosslinker used, dictates the final properties of the material.

Key characteristics imparted by using this compound as a crosslinker include:

Enhanced Mechanical Strength: The crosslinked network provides greater resilience and durability compared to uncrosslinked silicone polymers. nbinno.com

Improved Thermal Stability: The strong Si-O bonds contribute to the material's ability to withstand high temperatures. nbinno.com

Controlled Flexibility: The three-carbon propane spacer between the silicon atoms introduces a degree of flexibility into the polymer network, which is crucial for applications like sealants and flexible coatings. nbinno.com

These tailored properties allow for the development of high-performance materials, such as specialized coatings with improved chemical resistance, selective membranes for separation processes, and high-strength adhesives. nbinno.com

Utilization in Thin Film Deposition Techniques

The reactivity of chlorosilanes like this compound makes them and their derivatives suitable candidates for use as precursors in thin film deposition techniques. These methods are used to grow highly uniform and controlled layers of material on a substrate, which is critical in electronics and optics.

While direct use of this compound in ALD is not extensively documented in current literature, its molecular structure makes it a viable starting material for the synthesis of more complex ALD precursors. The two reactive chloro-sites can be used to build new molecules with the specific volatility and reactivity required for ALD.

For example, dichlorosilanes are common starting points for synthesizing cyclic silicon-containing compounds. The reaction of a dichlorosilane with a diselenide reagent could theoretically yield a cyclic silylselenide. Such compounds are of interest in ALD for depositing thin films of metal selenides, which have applications in electronics and photovoltaics. The bifunctional nature of this compound offers a pathway to create larger, potentially bridged precursor molecules, although specific research on its derivatives for ALD is an emerging area.

Surface Modification and Functionalization Through Reactions with this compound

The high reactivity of the Si-Cl bond allows this compound to be used for the chemical modification and functionalization of various surfaces. mdpi.com This process changes the surface chemistry of a material to achieve desired properties, such as altering its interaction with water.

This compound is particularly effective in creating hydrophobic (water-repellent) surfaces. Many common substrates, such as glass, silica (B1680970), and metal oxides, have hydroxyl (-OH) groups on their surface, which makes them hydrophilic (water-attracting).

The chlorodimethylsilyl groups of this compound react readily with these surface hydroxyl groups. This reaction forms a strong, covalent Si-O-Substrate bond, effectively grafting the molecule onto the surface. The exposed part of the molecule consists of the propane chain and the dimethylsilyl groups, which are nonpolar and have low surface energy. This new surface layer repels water, changing the character of the surface from hydrophilic to hydrophobic. This is often quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity.

Table 2: Effect of Surface Modification on Wettability

| Substrate | Surface Groups | Treatment | Resulting Surface | Expected Water Contact Angle |

|---|---|---|---|---|

| Glass/Silica | Hydroxyl (-OH) | Untreated | Hydrophilic | Low (< 90°) |

This ability to control surface wettability is valuable for a range of applications, including self-cleaning coatings, anti-fouling surfaces, and moisture barriers for electronics. mdpi.com

Applications in Advanced Composite Materials and Nanostructured Architectures

The dual functionality of this compound also makes it a valuable component in the fabrication of advanced composite materials and nanostructured architectures. nbinno.com

In the realm of nanostructured materials, this compound can be used as a structural linker in sol-gel synthesis to create porous silica networks (aerogels or xerogels) with controlled pore sizes and surface properties. The flexible propane bridge can influence the mechanical properties of the resulting nanostructure, making it less brittle than materials made from more rigid linkers.

Computational and Theoretical Investigations of 1,3 Bis Chlorodimethylsilyl Propane

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for investigating the electronic properties and reactivity of molecules. uu.nl DFT calculations provide valuable insights into reaction mechanisms, supplanting or complementing experimental studies by allowing for the detailed exploration of molecular structures and energetics. uu.nl

While specific DFT studies exclusively focused on 1,3-Bis(chlorodimethylsilyl)propane are not extensively documented in publicly available literature, the principles of DFT are routinely applied to understand the behavior of similar organosilicon compounds. elsevier.com For instance, DFT is used to analyze the reactivity of silanes and the mechanisms of their reactions, such as hydrosilylation and polymerization.

Prediction of Bond Dissociation Energies and Cleavage Preferences

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond and is indicative of which bonds are most likely to break during a chemical reaction. arxiv.org DFT methods have been benchmarked and are frequently used to compute BDEs for a wide range of molecules, offering predictions that can guide experimental design. arxiv.orgnih.gov

For this compound, DFT calculations could predict the energies required to cleave the various bonds within the molecule, such as the Si-Cl, Si-C, and C-H bonds. This information would be invaluable for understanding its thermal decomposition and its reactivity with other chemical species. The predicted BDE values would indicate the most probable initial steps in its reaction pathways. For example, the relative BDEs of the Si-Cl and Si-C bonds would determine whether reactions are more likely to proceed via cleavage of the silicon-chlorine or silicon-carbon bond.

Table 1: Hypothetical Bond Dissociation Energies for this compound Predicted by DFT

| Bond | Predicted Bond Dissociation Energy (kcal/mol) |

| Si-Cl | Value not available in search results |

| Si-C (propyl) | Value not available in search results |

| Si-C (methyl) | Value not available in search results |

| C-H (propyl) | Value not available in search results |

| C-C (propyl) | Value not available in search results |

Exploration of Reaction Pathways and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction intermediates and transition states. semanticscholar.org This exploration of reaction pathways provides a detailed mechanistic understanding of how reactants are converted into products.

In the context of this compound, DFT could be employed to study the mechanisms of its key reactions, such as its hydrolysis or its use as a crosslinking agent. nbinno.com For instance, in a reaction with a diol, DFT could model the stepwise substitution of the chlorine atoms, identifying the transition state structures and calculating the activation energies for each step. This would reveal the kinetic feasibility of the reaction and provide insights into factors that could influence the reaction rate.

Molecular Dynamics Simulations to Study Solvation Effects and Polymerization Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govpolimi.it This technique is particularly well-suited for investigating the behavior of molecules in solution and the dynamics of polymerization processes. arxiv.orgarxiv.orgsemanticscholar.orgaip.org

Furthermore, MD simulations could be used to model the polymerization behavior of this compound, especially in the formation of polysilanes or silicone polymers. nbinno.comarxiv.orgarxiv.orgsemanticscholar.orgaip.org By simulating the interactions of multiple monomer units, researchers can observe the initial stages of polymer chain growth, the formation of crosslinks, and the resulting morphology of the polymer network. arxiv.orgarxiv.orgsemanticscholar.orgaip.org These simulations can provide insights into how factors like monomer concentration and temperature affect the final polymer structure and properties.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or other properties. nih.govyoutube.com These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals. nih.gov

While QSAR studies are more commonly associated with predicting biological activity, the same principles can be applied to predict the physicochemical properties and reactivity of industrial chemicals like this compound. nih.govresearchgate.net A QSAR model for a series of related organosilane compounds could be developed to predict properties such as their hydrolysis rate, boiling point, or their effectiveness as adhesion promoters based on a set of calculated molecular descriptors.

The development of a QSAR model for silane (B1218182) compounds would typically involve the following steps:

Data Collection: Gathering experimental data for a set of silane compounds with known properties.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the property of interest. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

Analytical Methodologies for Characterization of 1,3 Bis Chlorodimethylsilyl Propane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,3-Bis(chlorodimethylsilyl)propane and its derivatives. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ²⁹Si, it is possible to determine the connectivity of the silyl (B83357) groups and to detect the presence of impurities.

¹H, ¹³C, and ²⁹Si NMR for Silyl Group Connectivity and Impurity Detection

¹H NMR (Proton NMR) provides information about the hydrogen atoms within the molecule. For this compound, one would expect to see distinct signals corresponding to the protons on the dimethylsilyl groups and the propyl chain. The integration of these signals should correspond to the ratio of protons in different chemical environments (e.g., a 3:2:2 ratio for the propyl chain protons in a related compound like 1-chloropropane). docbrown.info The chemical shifts of the protons adjacent to the silicon and chlorine atoms would be influenced by the electronegativity of these elements, causing them to appear at different frequencies compared to standard alkane protons. docbrown.info

¹³C NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon environments in the molecule. In this compound, separate signals would be observed for the methyl carbons attached to the silicon and for each of the three carbons in the propane (B168953) bridge. The chemical shifts of these carbons provide further confirmation of the molecular structure, with carbons closer to the electronegative chlorine and silicon atoms exhibiting shifts at different positions. docbrown.info

²⁹Si NMR (Silicon-29 NMR) is particularly valuable for directly probing the silicon atoms. This technique can confirm the presence and chemical environment of the silyl groups. The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to the silicon atom, making it a powerful tool for verifying the structure of silyl compounds and for identifying any silicon-containing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing the purity of this compound and for identifying any byproducts from its synthesis. nih.govoiv.int In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in the gas chromatograph. nih.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. mdpi.com

This technique is sensitive enough to detect trace impurities and can be used to quantify the purity of the target compound. nih.gov Potential byproducts in the synthesis of this compound could include incompletely reacted starting materials, other silyl-alkane isomers, or products of side reactions. The development of rapid GC-MS methods allows for efficient screening of organic pollutants and can be adapted for the analysis of silyl compounds. nih.govusda.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound (C₇H₁₈Cl₂Si₂), the experimentally determined percentages of carbon, hydrogen, chlorine, and silicon should closely match the theoretical values calculated from its molecular formula. This method provides a crucial check on the stoichiometry of the synthesized compound and serves as a primary indicator of its purity. Any significant deviation from the expected elemental composition would suggest the presence of impurities or an incorrect molecular structure.

Spectroscopic Techniques for Investigating Reaction Progress (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)

Infrared (IR) Spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound. This technique identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For instance, the disappearance of the Si-Cl bond absorption and the appearance of new bands corresponding to the newly formed bonds (e.g., Si-O in a hydrolysis reaction) can be tracked over time to follow the reaction's progression.

UV-Vis Spectroscopy can be employed to monitor reactions where the reactants or products absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.gov For certain silyl derivatives, particularly those containing chromophores, changes in the UV-Vis absorbance spectrum can be directly correlated with the concentration of reacting species, providing a means to study reaction kinetics. nih.govresearchgate.net For example, the formation or cleavage of a Si-O bond involving a chromophoric group can be quantified by observing the change in absorbance at a specific wavelength. nih.gov

Thermal Analysis Techniques (e.g., TGA, DSC) for Polymer Characterization

When this compound is used as a monomer or crosslinking agent to form polymers, thermal analysis techniques are essential for characterizing the resulting materials. netzsch.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.compsu.edu This technique is used to determine the thermal stability of a polymer, identifying the temperatures at which it begins to decompose. TGA can also provide information about the composition of the polymer, such as the amount of inorganic filler present after the organic components have been pyrolyzed.

Comparative Research and Structure Reactivity Correlations

Comparative Analysis of 1,3-Bis(chlorodimethylsilyl)propane with Other Bis(chlorodimethylsilyl)alkanes

A comparative analysis of this compound with other bis(chlorodimethylsilyl)alkanes, such as 1,2-bis(chlorodimethylsilyl)ethane (B1585126), highlights the significant influence of the alkylene linker length on the molecule's reactivity and polymerization characteristics.

Influence of Alkylene Linker Length on Reactivity and Polymerization Behavior

The length of the flexible alkylene chain separating the two chlorodimethylsilyl groups is a critical determinant of the reactivity and polymerization behavior of bis(chlorodimethylsilyl)alkanes. The additional methylene (B1212753) group in the propane (B168953) linker of this compound, compared to the ethane (B1197151) linker of its counterpart, introduces greater conformational flexibility. This increased flexibility can influence the ease of intramolecular reactions and the stereochemistry of polymerization processes.

In polycondensation reactions, for instance, the longer, more flexible propane linker can facilitate the formation of cyclic structures or lead to polymers with different chain conformations and, consequently, distinct material properties compared to those derived from the more rigid 1,2-bis(chlorodimethylsilyl)ethane. The propensity for cyclization versus linear polymer formation is a key area of investigation in the polymerization of these difunctional monomers.

Differences in Steric and Electronic Effects

The differing lengths of the alkylene linkers in this compound and 1,2-bis(chlorodimethylsilyl)ethane also give rise to subtle but important differences in steric and electronic effects at the reactive silicon-chlorine (Si-Cl) bonds.

Steric Effects: The greater separation between the two silyl (B83357) groups in this compound reduces the steric hindrance at each reactive center compared to the ethane analog. This can lead to faster reaction rates in nucleophilic substitution reactions, as the approaching nucleophile experiences less crowding.

Electronic Effects: While the primary electronic effect is dominated by the electronegative chlorine atom and the electropositive silicon atom, the nature of the alkylene bridge can have a secondary influence. The additional methylene group in the propane linker can slightly alter the electron density at the silicon atom through inductive effects, although this is generally considered a minor contributor compared to steric factors.

Reactivity Comparison with Other Chlorosilanes

When compared to a monofunctional chlorosilane like dimethylchlorosilane, the difunctional nature of this compound introduces the possibility of cross-linking and polymer formation. The reactivity of an individual Si-Cl bond in this compound is expected to be similar to that in dimethylchlorosilane, as the immediate electronic environment of the chlorodimethylsilyl group is identical. However, the presence of a second reactive site on the same molecule is the defining feature.

The rate of hydrolysis of the first Si-Cl bond in this compound is anticipated to be comparable to that of dimethylchlorosilane under similar conditions. However, the subsequent hydrolysis of the second Si-Cl group can be influenced by the conformational changes in the molecule following the first reaction.

Structure-Reactivity-Application Correlations in Organosilicon Chemistry

The relationship between the structure of this compound and its reactivity has direct implications for its applications in organosilicon chemistry. The ability to form bridged structures and polymers with specific properties makes it a valuable precursor.

For example, in the synthesis of polysiloxanes, the choice between this compound and 1,2-bis(chlorodimethylsilyl)ethane as a cross-linking agent will directly impact the mechanical and thermal properties of the resulting silicone material. The longer, more flexible propylene (B89431) bridge from this compound can impart greater elasticity to the polymer network compared to the more rigid network formed with the ethylene (B1197577) bridge.

Future Research Directions and Emerging Trends for 1,3 Bis Chlorodimethylsilyl Propane

Integration with Advanced Catalytic Systems for Novel Transformations

A significant area of future research lies in the integration of 1,3-Bis(chlorodimethylsilyl)propane into advanced catalytic systems to orchestrate novel chemical transformations. The bifunctional nature of this molecule allows it to act as a key component in constructing complex macromolecular architectures.

One of the most promising applications is in anionic ring-opening polymerization (ROP) . This compound can be used to create cyclic derivatives of polyalkylene oxides, which then serve as monomers in anionic copolymerization. nih.govmdpi.com This method allows for the synthesis of well-defined block copolymers with tailored properties. Future work will likely focus on utilizing this compound with a broader range of monomers and exploring the catalytic activity of the resulting cyclic species in initiating polymerization of other cyclic monomers, leading to novel polymer structures.

Furthermore, the chlorosilyl groups can act as end-capping agents in controlled/living polymerization processes. In organocatalytic ROP of cyclotrisiloxanes, functional chlorosilanes are used to terminate the propagating polymer chains, thereby introducing specific functionalities at the chain ends. nih.gov The use of this compound in this context could lead to the formation of telechelic polymers with reactive silyl (B83357) groups at both ends, which are valuable precursors for chain extension, cross-linking, or grafting onto surfaces.

The development of novel catalysts where the propane-bis(silyl) moiety is an integral part of the ligand structure is another exciting avenue. While research on similar structures like 1,3-bis(diphenylphosphino)propane (B126693) has shown their efficacy in metal catalysis, the potential of silyl-based analogues is less explored. Future investigations may involve the synthesis of new ligands derived from this compound for use in catalysis, potentially leading to new selectivities and reactivities in organic synthesis.

Development of New Functionalized Derivatives for Specific Applications

The two reactive chloro-dimethylsilyl groups of this compound serve as handles for the synthesis of a wide array of new functionalized derivatives with specific applications in materials science.

One key area of development is the synthesis of carbosilane dendrimers . These highly branched, tree-like macromolecules are built from silicon-carbon backbones and have applications in catalysis, drug delivery, and as nanoscale containers. academie-sciences.frmdpi.comrsc.orgnih.govnih.gov this compound can serve as a core molecule or a building block for the divergent synthesis of these dendrimers. By reacting the chlorosilyl groups with appropriate multifunctional reagents, successive generations of the dendrimer can be constructed, each with a precise number of peripheral functional groups.

The reaction of this compound with various nucleophiles such as amines and alcohols can lead to a diverse range of functionalized monomers and cross-linkers . For example, reaction with diamines can yield cyclocarbosilazanes, which are precursors to silicon carbonitride ceramics. Reaction with diols can produce new types of silicon-containing polyesters or polyethers with enhanced thermal stability and flexibility. These new derivatives can be tailored for specific applications, such as high-performance polymers, coatings, and adhesives.

The table below summarizes potential functionalized derivatives and their prospective applications.

| Derivative Class | Potential Functional Groups | Prospective Applications |

| Cyclocarbosilazanes | Amino, Alkyl | Precursors for ceramic materials |

| Silyl-functionalized Polyols | Hydroxyl, Ether | Monomers for polyesters and polyurethanes with enhanced properties |

| Carbosilane Dendrimers | Amine, Alkyne, Phenyl | Nanocarriers, catalysts, molecular electronics |

| Bridged Silsesquioxanes | Various organic groups | Hybrid organic-inorganic materials, low-k dielectrics |

Sustainable Synthesis and Application Methodologies

The growing emphasis on green chemistry is driving research towards more sustainable methods for the synthesis and application of organosilicon compounds, including this compound.

Traditional synthesis of organochlorosilanes often involves energy-intensive processes and the use of hazardous reagents. google.com Future research will focus on developing greener synthetic routes. This includes the exploration of biocatalysis , where enzymes are used to catalyze the formation of silicon-carbon bonds under mild conditions. nih.govnih.gov While still in its early stages for organosilanes, biocatalytic approaches could offer a more environmentally friendly alternative to traditional chemical synthesis. The development of enzymes capable of selectively catalyzing the hydrosilylation or dehydrocoupling reactions needed to produce the precursors for this compound is a long-term goal.

Another approach is the development of solvent-free or more environmentally benign solvent systems for the synthesis and reactions of this compound. Additionally, exploring alternative, renewable starting materials to replace petroleum-derived components is a key aspect of sustainable chemistry that will likely be applied to the production of organosilanes in the future.

In terms of applications, the use of this compound as a surface modifying agent can contribute to sustainability. For instance, creating hydrophobic and anti-fouling surfaces can reduce the need for harsh cleaning chemicals and improve the efficiency and lifespan of various materials, leading to resource conservation.

Exploration in Nanotechnology and Advanced Composite Materials

This compound is a valuable tool in the field of nanotechnology and for the creation of advanced composite materials due to its ability to functionalize surfaces and act as a coupling agent.

In nanotechnology, this compound is used for the surface modification of nanoparticles , such as silica (B1680970) nanoparticles. nih.govdiva-portal.orgmdpi.comnih.govresearchgate.net By grafting a layer of this compound or its derivatives onto the surface of these nanoparticles, their properties can be precisely controlled. For example, creating a hydrophobic layer can improve the dispersibility of nanoparticles in non-polar polymers for the creation of nanocomposites. mdpi.com Furthermore, the unreacted silyl group can be used for further functionalization, allowing for the attachment of specific molecules like drugs or catalysts. This is particularly relevant for applications in nanomedicine and catalysis.

In the realm of advanced composite materials , this compound can act as a coupling agent to improve the adhesion between inorganic fillers (like glass fibers or silica) and polymer matrices. researchgate.netmdpi.com The silyl groups can react with the hydroxyl groups on the surface of the inorganic filler, while the propane (B168953) linker and the potential for further functionalization allow for strong interactions with the polymer matrix. This leads to composites with improved mechanical properties, thermal stability, and durability. Research in this area is focused on designing new composite materials with tailored properties for demanding applications in aerospace, automotive, and construction industries. The creation of hybrid organic-inorganic composites with unique properties is another promising direction. researchgate.net

Interdisciplinary Research with Biological and Environmental Sciences (Excluding direct biological activity/dosage)

The unique properties of surfaces modified with this compound have opened up avenues for interdisciplinary research at the interface of materials science with biological and environmental sciences.

A key application is the development of anti-fouling surfaces . Biofouling, the unwanted accumulation of microorganisms, plants, or algae on wetted surfaces, is a significant problem in marine environments, medical devices, and industrial processes. Surfaces coated with derivatives of this compound can be made highly hydrophobic or even omniphobic, which significantly reduces the adhesion of biomolecules and microorganisms. mdpi.com This has direct applications in the design of ship hulls that resist biofouling, reducing fuel consumption and the need for toxic anti-fouling paints. In the biomedical field, it can be used to create surfaces for implants and catheters that are resistant to bacterial colonization.

In the context of biosensors , this compound can be used to modify the surface of the sensor substrate. By creating a well-defined and functionalized surface layer, the sensitivity and selectivity of the biosensor can be enhanced. The modified surface can facilitate the controlled immobilization of bioreceptors, such as enzymes or antibodies, while preventing non-specific binding of other molecules from the sample.

Furthermore, there is potential for this compound in environmental separation technologies . The ability to form proton-conducting hybrid organic-inorganic polymer electrode membranes suggests its utility in applications like fuel cells or for the separation of ions. Membranes fabricated with polymers derived from this compound could offer improved performance and stability for various environmental remediation and energy generation applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。